molecular formula C14H6N6 B13322745 6,7-Diaminonaphthalene-1,2,3,4-tetracarbonitrile

6,7-Diaminonaphthalene-1,2,3,4-tetracarbonitrile

Cat. No.: B13322745
M. Wt: 258.24 g/mol
InChI Key: IZEFUOWNCUXWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Diaminonaphthalene-1,2,3,4-tetracarbonitrile is an organic compound with the molecular formula C14H6N6. It is a derivative of naphthalene, characterized by the presence of two amino groups at the 6 and 7 positions and four cyano groups at the 1, 2, 3, and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diaminonaphthalene-1,2,3,4-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: 6,7-Diaminonaphthalene-1,2,3,4-tetracarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

6,7-Diaminonaphthalene-1,2,3,4-tetracarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,7-Diaminonaphthalene-1,2,3,4-tetracarbonitrile exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the cyano groups can participate in nucleophilic or electrophilic reactions. These interactions can affect enzyme activity, protein function, and cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H6N6

Molecular Weight

258.24 g/mol

IUPAC Name

6,7-diaminonaphthalene-1,2,3,4-tetracarbonitrile

InChI

InChI=1S/C14H6N6/c15-3-9-7-1-13(19)14(20)2-8(7)10(4-16)12(6-18)11(9)5-17/h1-2H,19-20H2

InChI Key

IZEFUOWNCUXWMD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1N)N)C(=C(C(=C2C#N)C#N)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.